molecular formula C18H15N3O3S B2994697 4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-40-8

4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Numéro de catalogue: B2994697
Numéro CAS: 868369-40-8
Poids moléculaire: 353.4
Clé InChI: MCVPVXCCNJWTAI-ZZEZOPTASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a benzothiazole-derived compound featuring a cyano-substituted benzamide moiety. Its structure includes a 1,3-benzothiazole core with methoxy and methyl substituents at positions 4,7 and 3, respectively, and a benzamide group at position 2. The cyano group at the para position of the benzamide contributes to its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Propriétés

IUPAC Name

4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-21-15-13(23-2)8-9-14(24-3)16(15)25-18(21)20-17(22)12-6-4-11(10-19)5-7-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVPVXCCNJWTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name 4cyanoN(4,7dimethoxy3methyl1,3benzothiazol2ylidene)benzamide\text{IUPAC Name }4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Molecular Formula: C23_{23}H18_{18}N4_{4}O3_{3}S

CAS Number: 895431-07-9

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological activities. The specific compound under discussion has shown potential in various areas:

Anticancer Activity

Recent studies indicate that benzothiazole derivatives exhibit significant anticancer properties. Research has demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, testing on human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed promising results:

CompoundCell LineIC50 (μM)
4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamideA5496.75 ± 0.19
4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamideHCC8275.13 ± 0.97
4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamideNCI-H3580.85 ± 0.05

These results suggest that the compound may effectively inhibit tumor growth and could serve as a lead compound for further drug development in oncology .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound's ability to inhibit bacterial growth was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (μM)
Staphylococcus aureus0.32
Escherichia coli0.25

These findings highlight the potential of this compound in treating bacterial infections .

The biological activity of 4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and inflammation. The compound may exert its effects by inhibiting key signaling pathways associated with cancer progression and microbial resistance.

Case Studies

Several studies have investigated the biological effects of benzothiazole derivatives:

  • Study on Anticancer Activity : A recent investigation demonstrated that a series of benzothiazole derivatives showed high cytotoxicity against lung cancer cell lines using both 2D and 3D culture models. The results indicated that modifications to the benzothiazole core could enhance anticancer efficacy .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of various benzothiazole derivatives against common pathogens. The results showed significant inhibition against E. coli and S. aureus, suggesting a broad-spectrum antimicrobial potential .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Benzamide Position) Benzothiazole Substituents Key Properties/Activity References
4-Cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (Target) -CN 4,7-dimethoxy, 3-methyl Potential enzyme inhibition, moderate solubility
N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide -F 4,7-dimethoxy, 3-methyl Enhanced lipophilicity, reduced cytotoxicity
4-(Diethylsulfamoyl)-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide -SO₂N(Et)₂ 4,7-dimethoxy, 3-methyl Increased steric bulk, improved metabolic stability
4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide -CN, -N-(pyridin-3-ylmethyl) 5-methoxy CYP51 inhibition, no cytotoxicity
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides -CSNH2, -R (variable) Variable substituents Antibacterial activity (Gram ±)
Key Observations:
  • Electron-Withdrawing vs.
  • Steric Effects : The diethylsulfamoyl group (-SO₂N(Et)₂) in the sulfonamide analogue increases steric hindrance, which may reduce off-target interactions but also limit solubility .
  • Biological Activity : The pyridin-3-ylmethyl derivative exhibits CYP51 inhibition, suggesting that nitrogen-containing substituents enhance interaction with cytochrome P450 enzymes .

Physicochemical and Pharmacokinetic Properties

The table below compares calculated physicochemical parameters:

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (Predicted)
Target Compound ~400 3.2 1 6 Moderate (aqueous)
4-Fluoro Analogue ~383 3.5 1 5 Low
Diethylsulfamoyl Analogue ~465 2.8 1 7 Poor
Pyridin-3-ylmethyl Derivative ~420 2.9 1 7 Moderate (DMSO)
Key Observations:
  • The target compound’s cyano group reduces LogP compared to the fluoro-analogue, improving aqueous solubility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.